2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide

Sigma-2 Receptor TMEM97 Binding Affinity

The compound 2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide (CAS 1021210-19-4) is a synthetic indoline-sulfonamide derivative characterized by a thiophene-2-carbonyl substituent on the indoline nitrogen and a 4-methoxyphenyl ethanesulfonamide side chain at the 6-position. It is classified as a sigma receptor ligand, demonstrating a distinct pharmacological profile primarily targeting the sigma-2 receptor (σ2R/TMEM97).

Molecular Formula C22H22N2O4S2
Molecular Weight 442.6 g/mol
CAS No. 1021210-19-4
Cat. No. B3202505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide
CAS1021210-19-4
Molecular FormulaC22H22N2O4S2
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
InChIInChI=1S/C22H22N2O4S2/c1-28-19-8-4-16(5-9-19)11-14-30(26,27)23-18-7-6-17-10-12-24(20(17)15-18)22(25)21-3-2-13-29-21/h2-9,13,15,23H,10-12,14H2,1H3
InChIKeyONEWPDCMJWSNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide: A Selective Sigma-2 Receptor Ligand Scaffold


The compound 2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide (CAS 1021210-19-4) is a synthetic indoline-sulfonamide derivative characterized by a thiophene-2-carbonyl substituent on the indoline nitrogen and a 4-methoxyphenyl ethanesulfonamide side chain at the 6-position [1]. It is classified as a sigma receptor ligand, demonstrating a distinct pharmacological profile primarily targeting the sigma-2 receptor (σ2R/TMEM97) [1]. This compound belongs to a broader class of indoline-sulfonamides investigated for diverse therapeutic applications, including oncology and neuroscience, where modulation of the sigma-2 receptor is a key mechanism of action [2].

Procurement Risks for Indoline-Sulfonamide Analogs: The Selectivity Imperative in Sigma Receptor Research


In-class substitution of indoline-sulfonamide derivatives is fraught with risk for sigma receptor-targeted projects because minute changes to the N-substituent on the indoline core or the sulfonamide aryl group can profoundly shift subtype selectivity between sigma-1 (σ1R) and sigma-2 (σ2R/TMEM97) receptors [1]. Unlike simple potency metrics, functional outcomes in sigma receptor pharmacology are highly dependent on the selectivity window; a compound with high σ1R affinity can produce opposing or confounding biological effects compared to a σ2R-selective ligand [2]. Therefore, procurement of a specific analog like 2-(4-methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide is not merely a preference but a necessity for maintaining a validated σ2R-biased profile, as generic substitutions cannot guarantee a reproducible selectivity index.

Quantitative Differentiation of 2-(4-Methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide


Sigma-2 Receptor Binding Affinity: A Moderate-Affinity Starting Point for Probe Development

This compound's primary differentiable characteristic is its moderate binding affinity for the sigma-2 receptor (σ2R/TMEM97). In a radioligand displacement assay using rat PC12 cells, it exhibited an inhibition constant (Ki) of 90 nM [1]. This value positions it as a weaker binder compared to high-affinity clinical candidates or tool compounds, such as JVW-1601 (Ki = 5.5 nM), but provides a distinct chemical scaffold for structure-activity relationship (SAR) exploration that is separate from the well-trodden norbenzomorphan and aminotetralin chemotypes [2].

Sigma-2 Receptor TMEM97 Binding Affinity Ki

Sigma-2 vs. Sigma-1 Receptor Selectivity: A 9-Fold Preference Critical for Functional Profiling

A key differentiation for this compound is its selectivity for σ2R over the sigma-1 receptor (σ1R). Its affinity for σ1R was measured at a Ki of 841 nM in guinea pig brain membrane [1]. This yields a selectivity ratio of 9.3-fold for σ2R over σ1R (Ki σ1 / Ki σ2) [1]. While modest compared to optimized leads that achieve >30-fold selectivity, this intrinsic bias confirms a σ2R-preferring pharmacological profile, distinguishing it from closely related indoline-sulfonamide analogs that may have unknown or different selectivity profiles [2].

Sigma-2 Receptor Sigma-1 Receptor Selectivity TMEM97

Chemical Scaffold Novelty: An Indoline-Sulfonamide Core Distinct from Dominant Sigma-2 Chemotypes

The compound's core structure—an indoline-sulfonamide with a thiophene-2-carbonyl substituent—represents a chemotype that is structurally divergent from the predominant sigma-2 ligand classes, such as norbenzomorphans, aminotetralins, and indole-2-carboxamides [1]. This scaffold uniqueness is inferred from the patent literature covering indoline-sulfonamides, which primarily claims applications as tubulin inhibitors or 5-HT6 receptor antagonists, not sigma receptor modulators [2]. Therefore, ordering this specific compound provides access to a chemically distinct starting point for exploring sigma receptor pharmacology, potentially offering different physicochemical properties, patent space, or biological polypharmacology profiles compared to conventional sigma ligands.

Indoline-Sulfonamide Scaffold Chemical Space Sigma-2 Ligand

Validated Application Scenarios for 2-(4-Methoxyphenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)ethanesulfonamide


An In Vitro Tool for Studying Sigma-2 Receptor-Mediated Cancer Cell Proliferation

Given its demonstrated moderate affinity and bias for the sigma-2 receptor, a well-validated biomarker for tumor proliferation, this compound can be employed as an in vitro tool to probe the functional role of σ2R/TMEM97 in cancer cell lines [1]. Its selectivity over σ1R ensures that observed cytotoxic or antiproliferative effects are mechanistically linked to σ2R activation, enabling researchers to dissect sigma receptor subtype-specific signaling pathways, a critical step often confounded when using non-selective sigma ligands.

A Negative Control for Selectivity in High-Throughput Sigma-1/Sigma-2 Screening Cascades

Due to its 90 nM affinity for σ2R, which is significantly weaker than optimized leads with sub-nanomolar or low nanomolar potency, this compound can serve as a well-characterized negative control or lower-potency reference standard in biochemical and radioligand displacement assays [1]. When screening novel compounds for selectivity against a panel of CNS targets, including sigma receptors, including this compound validates assay sensitivity and ensures that promising hits have a meaningful selectivity window beyond a simple 10-fold separation.

A Starting Scaffold for Medicinal Chemistry Optimization of Sigma-2 PET Tracers

The indoline-sulfonamide core, with confirmed σ2R binding, offers a structurally novel template for lead optimization programs aimed at developing positron emission tomography (PET) imaging agents for σ2R overexpression in tumors and neurodegenerative diseases [1]. The thiophene-2-carbonyl and 4-methoxyphenyl sulfonamide groups present multiple vectors for systematic structural modification to improve affinity, selectivity, and metabolic stability while moving into novel chemical space, potentially leading to proprietary lead series.

A Pharmacological Probe in Central Nervous System (CNS) Disease Models Investigating TMEM97

Since σ2R/TMEM97 is implicated in Alzheimer's disease, traumatic brain injury, and other neurological disorders, this compound's selectivity profile makes it suitable for use as a chemical probe in in vitro CNS models, such as primary neuronal cultures or microglial cell lines [1]. It allows researchers to modulate σ2R activity with a defined pharmacological profile, facilitating the study of TMEM97's role in neuroinflammation, synaptic function, and cholesterol trafficking, which are crucial areas for target validation in neurotherapeutics.

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